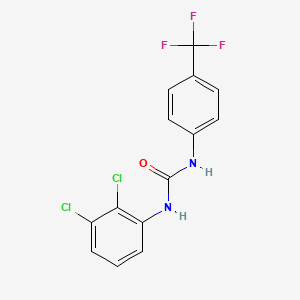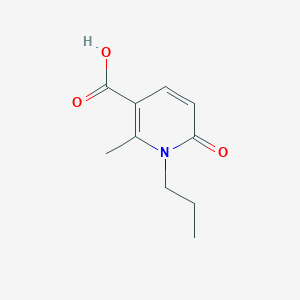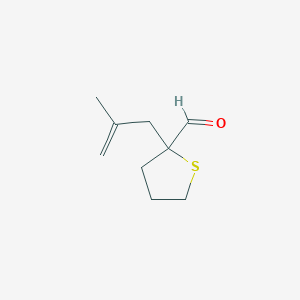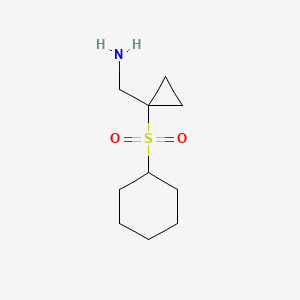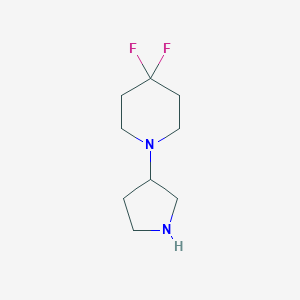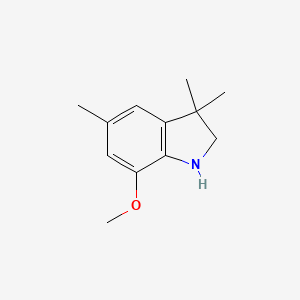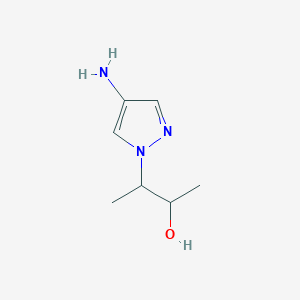
Rel-3-(4-amino-1H-pyrazol-1-yl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-3-(4-amino-1H-pyrazol-1-yl)butan-2-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry . The presence of an amino group at the 4-position of the pyrazole ring enhances its reactivity and potential for forming various derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-3-(4-amino-1H-pyrazol-1-yl)butan-2-ol typically involves the condensation of hydrazines with 1,3-dielectrophilic nitriles . This method is efficient and straightforward, allowing for the incorporation of the amino group directly into the pyrazole ring . The reaction conditions often include the use of strong bases to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs eco-friendly methodologies such as heterogeneous catalytic systems and microwave-assisted reactions . These methods are designed to be more sustainable and reduce the environmental impact of chemical synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Rel-3-(4-amino-1H-pyrazol-1-yl)butan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group at the 4-position of the pyrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction yields alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Rel-3-(4-amino-1H-pyrazol-1-yl)butan-2-ol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Rel-3-(4-amino-1H-pyrazol-1-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The amino group at the 4-position of the pyrazole ring allows the compound to act as a ligand for various enzymes and receptors, modulating their activity . This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-aminopyrazole: Similar in structure but lacks the butan-2-ol moiety.
4-aminopyrazole: Similar in structure but lacks the butan-2-ol moiety.
5-aminopyrazole: Similar in structure but lacks the butan-2-ol moiety.
Uniqueness
Rel-3-(4-amino-1H-pyrazol-1-yl)butan-2-ol is unique due to the presence of the butan-2-ol moiety, which enhances its solubility and reactivity compared to other aminopyrazoles . This structural feature allows for a broader range of chemical modifications and applications .
Eigenschaften
Molekularformel |
C7H13N3O |
|---|---|
Molekulargewicht |
155.20 g/mol |
IUPAC-Name |
3-(4-aminopyrazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C7H13N3O/c1-5(6(2)11)10-4-7(8)3-9-10/h3-6,11H,8H2,1-2H3 |
InChI-Schlüssel |
FUQZOOPBCIKUGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)O)N1C=C(C=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-5,6-Dichloro-[1,1'-biphenyl]-2,2'-diol](/img/structure/B13330831.png)
![tert-butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B13330836.png)
![tert-Butyl 5-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13330840.png)
![3-Isopropyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13330846.png)
